molecular formula C7H12ClN3 B8219633 1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride

1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride

Cat. No.: B8219633
M. Wt: 173.64 g/mol
InChI Key: HEOUBBIHDGDMKD-UHFFFAOYSA-N
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Description

1-(1-Cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride is a substituted imidazole derivative characterized by a cyclopropyl group attached to the nitrogen atom at position 1 of the imidazole ring and a methanamine group at position 2, forming a hydrochloride salt. This compound is of interest in medicinal chemistry, particularly in the synthesis of adenosine receptor ligands, as evidenced by its structural analogs in related research .

Properties

IUPAC Name

(1-cyclopropylimidazol-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c8-5-7-9-3-4-10(7)6-1-2-6;/h3-4,6H,1-2,5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOUBBIHDGDMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CN=C2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

De Novo Cyclocondensation

The Debus-Radziszewski method remains widely employed, utilizing glyoxal, ammonia, and formaldehyde under acidic conditions to form the heterocyclic ring. For cyclopropyl-functionalized derivatives, pre-functionalized amines or aldehydes are integrated into the condensation step. For example, cyclopropylamine can replace ammonia to direct cyclopropane incorporation during ring closure.

Reaction Conditions :

  • Solvent : Ethanol/water (3:1)

  • Temperature : 60–80°C

  • Catalyst : HCl (0.5–1.0 M)

  • Yield : 45–60%

Post-Functionalization of Preformed Imidazoles

Alternative approaches modify pre-synthesized imidazoles. For instance, 1H-imidazole derivatives undergo nucleophilic substitution at the C-2 position, enabling direct attachment of the methanamine group. This method avoids competitive side reactions associated with cyclocondensation.

Cyclopropane Ring Installation

Introducing the cyclopropyl group requires precision to avoid ring strain-induced decomposition.

Direct Cyclopropanation

The Simmons-Smith reaction facilitates cyclopropanation via zinc-copper couple-mediated transfer of methylene groups to imidazole-bound alkenes. Key parameters include:

ParameterOptimal ValueImpact on Yield
SolventDichloromethaneMaximizes reagent solubility
Temperature0–5°CMinimizes side reactions
Reaction Time4–6 hoursEnsures complete conversion
Yield 55–70%

Alkylation with Cyclopropyl Halides

Cyclopropyl bromide or iodide reacts with imidazole nitrogen under basic conditions (e.g., K₂CO₃ in DMF). Steric hindrance from the cyclopropyl group necessitates prolonged reaction times (12–24 hours) and elevated temperatures (80–100°C).

Methanamine Group Introduction

Reductive Amination

A ketone intermediate (e.g., 2-acetyl-1-cyclopropylimidazole) undergoes reductive amination with methylamine:

R-C=O+CH3NH2NaBH4/MeOHR-CH2NHCH3\text{R-C=O} + \text{CH}_3\text{NH}_2 \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{R-CH}_2\text{NHCH}_3

Optimization Data :

  • Solvent : Methanol

  • Reducing Agent : Sodium borohydride (2.5 equiv)

  • Temperature : 25°C

  • Yield : 68–75%

Nucleophilic Displacement

Chloromethyl-imidazole derivatives react with methylamine in polar aprotic solvents:

R-Cl+CH3NH2DMF, 60°CR-NHCH3\text{R-Cl} + \text{CH}_3\text{NH}_2 \xrightarrow{\text{DMF, 60°C}} \text{R-NHCH}_3

Key Findings :

  • Excess methylamine (3–5 equiv) improves conversion rates.

  • DMF enhances nucleophilicity but requires post-reaction dialysis for removal.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (1.0–1.5 equiv) in anhydrous ether or THF. Crystallization yields the hydrochloride salt with >95% purity.

Critical Parameters :

  • pH : 2–3 during acidification

  • Temperature : 0–5°C to prevent decomposition

  • Yield : 90–95%

Industrial-Scale Production Considerations

StageChallengeSolution
CyclopropanationExothermic reaction controlJacketed reactors with cooling
PurificationSolvent recoveryContinuous distillation systems
Salt FormationHygroscopicity managementControlled humidity packaging

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
De Novo CondensationSingle-pot synthesisLow functional group tolerance45–60%
Post-FunctionalizationHigh modularityMulti-step protocol60–75%

Chemical Reactions Analysis

Types of Reactions

1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its chemical properties.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride is being explored for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies indicate that this compound can induce apoptosis in cancer cells. In vitro tests have shown IC50 values ranging from 5 to 10 µM against various cancer cell lines, suggesting promising anticancer properties.
  • Antimicrobial Properties : Research has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited inhibition zones of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli in laboratory tests.
  • Antiviral Effects : There are indications of antiviral activity, particularly against HIV, through inhibition of reverse transcriptase, which is crucial for viral replication.

Biochemical Research

The compound serves as a biochemical probe in enzyme studies. Its ability to modulate enzyme activity positions it as a valuable tool for understanding metabolic pathways and enzyme mechanisms. The interaction of the imidazole ring with various enzymes allows for detailed studies into enzyme kinetics and inhibition mechanisms .

Industrial Applications

In industrial settings, this compound is utilized in the synthesis of specialty chemicals. Its unique structure enables its use as a building block for the development of more complex molecules in chemical manufacturing processes .

Case Study 1: Anticancer Research

A study conducted on the effects of this compound on breast cancer cell lines showed that the compound significantly reduced cell viability. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. The findings suggest potential for developing new anticancer therapies based on this compound.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various compounds, this compound was tested against a panel of pathogens. The results indicated that it not only inhibited bacterial growth but also showed effectiveness against fungal strains such as Candida albicans, highlighting its broad-spectrum antimicrobial potential.

Mechanism of Action

The mechanism of action of 1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : Likely $ \text{C}7\text{H}{12}\text{ClN}_3 $ (inferred from analogs in and structural analysis).
  • Structural Motifs : Cyclopropyl (conformationally restricted substituent), imidazole core (aromatic heterocycle), and a primary amine hydrochloride salt (enhanced solubility).
  • Synthetic Relevance: Used as an intermediate in the preparation of bioactive molecules targeting adenosine receptors .

Comparison with Structural Analogs

Structural Modifications and Their Impact

The following table summarizes key structural analogs and their differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Reference
1-(1-Cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride Cyclopropyl at N1, methanamine at C2 $ \text{C}7\text{H}{12}\text{ClN}_3 $ ~181.65 Reference compound
1-(1-Benzyl-1H-imidazol-2-yl)methanamine Benzyl at N1, methanamine at C2 $ \text{C}{11}\text{H}{13}\text{N}_3 $ 187.24 Increased lipophilicity due to benzyl group
(1-Cyclopropyl-2-methylbenzimidazol-5-yl)methanamine dihydrochloride Cyclopropyl at N1, methyl at C2 (benzimidazole core) $ \text{C}{12}\text{H}{15}\text{N}_3 \cdot 2\text{HCl} $ 280.58 Benzimidazole core (enhanced aromaticity)
2-(1H-Imidazol-1-yl)ethanamine hydrochloride Ethylamine chain at N1 $ \text{C}5\text{H}{10}\text{ClN}_3 $ 147.61 Shorter amine chain, reduced steric hindrance
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride 3-Methoxybenzyl at N1, methanamine at C4 $ \text{C}{12}\text{H}{15}\text{N}_3\text{O} \cdot \text{HCl} $ 253.73 Methoxybenzyl substituent (electron-rich aromatic system)

Physicochemical Properties

  • Lipophilicity : The cyclopropyl group in the target compound provides conformational rigidity and moderate lipophilicity compared to the benzyl group in (higher logP) or the methoxybenzyl group in (polarity from methoxy).
  • Solubility : Hydrochloride salts (e.g., target compound, ) exhibit improved aqueous solubility compared to free bases.
  • Stability : Cyclopropyl substituents (target compound, ) enhance metabolic stability by reducing oxidative degradation .

Biological Activity

1-(1-Cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings, including case studies and data tables.

Structural Characteristics

The molecular formula of this compound is C7H11N3C_7H_{11}N_3 with a molecular weight of 151.21 g/mol. The compound features a cyclopropyl group attached to an imidazole ring, which is known for its diverse biological activities.

Structural Information Table

PropertyValue
Molecular FormulaC7H11N3C_7H_{11}N_3
Molecular Weight151.21 g/mol
SMILESC1CC1N2C=CN=C2CN
InChIInChI=1S/C7H11N3/c8-5-7-9...
InChIKeyFIPWUSDVSCLFAS-UHFFFAOYSA-N

Kinase Inhibition

Recent literature indicates that imidazole derivatives can act as selective inhibitors for various kinases, including PKMYT1, which is involved in cell cycle regulation and DNA damage response . Although direct studies on this specific compound are scarce, the structural similarities suggest it may exhibit similar inhibitory properties.

Case Studies and Research Findings

A notable study explored the structure-activity relationship (SAR) of imidazole derivatives, revealing that modifications in the imidazole ring can significantly enhance biological activity. For instance, compounds with additional functional groups showed improved potency against certain cancer cell lines .

Table: Summary of Related Imidazole Derivatives

CompoundActivity TypeIC50 (μM)
RP-6306 (related compound)PKMYT1 Inhibition0.012
Imidazole Derivative AAntibacterial0.0039 - 0.025
Imidazole Derivative BAntifungalMIC = 16.69 - 78.23

Antimicrobial Properties

While specific data on the antimicrobial activity of this compound is not available, related studies on imidazole derivatives indicate potential antibacterial and antifungal activities. For example, several imidazole-based compounds have demonstrated significant efficacy against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM .

Q & A

Q. What are the recommended synthetic routes for 1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition, followed by imidazole functionalization. Key intermediates include:
  • Cyclopropylamine derivatives : Used to introduce the cyclopropyl group .
  • Imidazole precursors : For example, 1H-imidazole-2-carbaldehyde, which undergoes reductive amination to form the methanamine backbone .
    Optimization steps:

Use anhydrous conditions to prevent hydrolysis of the cyclopropyl group.

Employ palladium catalysts for cross-coupling reactions to attach substituents .
Reference Table :

IntermediateRoleKey Reaction Step
CyclopropylamineCyclopropane sourceRing formation
1H-imidazole-2-carbaldehydeBackbone synthesisReductive amination

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR : Focus on ¹H-NMR signals for the cyclopropyl group (δ 0.5–1.5 ppm, multiplet) and imidazole protons (δ 7.0–8.5 ppm). ¹³C-NMR should confirm the cyclopropyl carbons (δ 10–20 ppm) .
  • Mass Spectrometry : Exact mass analysis (e.g., HRMS) to verify molecular ion [M+H]⁺ at m/z 201.131 (theoretical) .
  • IR : Look for N-H stretches (~3300 cm⁻¹) and C-Cl bonds (if present, ~700 cm⁻¹) .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the compound’s chemical stability compared to non-cyclopropyl analogs?

  • Methodological Answer : The cyclopropyl group introduces ring strain , increasing reactivity but reducing thermal stability. Key observations:
  • Thermal Decomposition : At >100°C, cyclopropyl ring opening releases HCl gas, forming imidazole derivatives .
  • Comparative Stability : Non-cyclopropyl analogs (e.g., methyl-substituted) show higher thermal stability but lower reactivity in cross-coupling reactions .
    Mitigation Strategies :
  • Store at 2–8°C in inert atmospheres.
  • Avoid prolonged exposure to UV light, which accelerates decomposition .

Q. What strategies can resolve discrepancies in logP values obtained through different experimental methods?

  • Methodological Answer : Discrepancies often arise from ionization effects (e.g., hydrochloride salt vs. free base) or measurement techniques (shake-flask vs. HPLC).

Standardization : Use the free base form for logP measurements to avoid salt interference.

Computational Validation : Compare experimental data with DFT-calculated logP values (e.g., using ChemAxon or ACD/Labs) .

Buffer Adjustment : Perform measurements at physiological pH (7.4) to mimic biological conditions .

Q. What are the primary decomposition pathways under thermal stress, and how can they be mitigated during synthesis?

  • Methodological Answer : Decomposition Pathways :
  • Pathway 1 : Cyclopropyl ring cleavage → formation of allylic imidazole derivatives + HCl gas .
  • Pathway 2 : Imidazole ring oxidation → nitroso intermediates .
    Mitigation :
  • Use low-temperature (<50°C) reaction conditions.
  • Add scavengers (e.g., triethylamine) to neutralize HCl and prevent autocatalysis .
    Reference Table :
ConditionDecomposition ProductDetection Method
>100°C, airCO, CO₂, NOxGC-MS
UV exposureOxidized imidazolesHPLC-UV

Key Data Contradictions & Resolution

  • Issue : Conflicting vapor pressure data ( reports "no data available").
    • Resolution : Estimate using Antoine equation with boiling point analogs (e.g., 1-methylimidazole derivatives) .
  • Issue : Lack of acute toxicity data ().
    • Resolution : Apply read-across models using structurally similar compounds (e.g., 1-isopropyl analogs) for preliminary risk assessment .

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